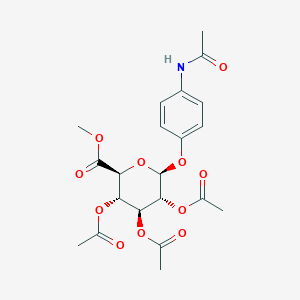

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate

Übersicht

Beschreibung

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a significant compound extensively employed in the biomedical domain. It holds immense potential in the progression of pharmaceuticals to combat a myriad of ailments. This compound is known for its remarkable anti-inflammatory attributes, making it an optimal contender for medications aimed at alleviating inflammatory disorders like arthritis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the acetylation of 4-acetamidophenyl-β-D-glucuronide. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups on the glucuronide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in various biochemical pathways.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: 4-Acetamidophenyl-β-D-glucuronide and acetic acid.

Oxidation: Quinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Pharmaceutical Development: Used as an intermediate in the synthesis of anti-inflammatory drugs.

Biochemical Research: Employed in the study of glucuronidation processes and enzyme kinetics.

Medical Research: Investigated for its potential therapeutic effects in treating inflammatory disorders and other diseases.

Wirkmechanismus

The anti-inflammatory effects of 4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester are primarily attributed to its ability to inhibit the production of pro-inflammatory cytokines. The compound interacts with specific molecular targets, such as cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators like prostaglandins. This mechanism helps in alleviating inflammation and pain associated with various disorders.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetamidophenyl-β-D-glucuronide: A non-acetylated derivative with similar anti-inflammatory properties.

4-Acetamidophenyl-2,3,4-tri-O-acetyl-β-D-glucuronide: A closely related compound with slight structural differences.

Uniqueness

4-Acetamidophenyl-2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester stands out due to its enhanced stability and bioavailability compared to its non-acetylated counterparts. The acetylation of the hydroxyl groups increases its lipophilicity, allowing for better absorption and distribution in biological systems.

Biologische Aktivität

Methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate, also known by its CAS number 570394-17-1, is a compound of significant interest in the biomedical field. Its structural characteristics suggest potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₈ |

| Molecular Weight | 341.313 g/mol |

| Density | 1.493 g/cm³ |

| Boiling Point | 607.173 °C at 760 mmHg |

| Melting Point | 77 °C (decomposes) |

| Flash Point | 321.007 °C |

The biological activity of this compound is primarily attributed to its anti-inflammatory properties . The compound appears to exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound inhibits the production of cytokines such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

- Cyclooxygenase Inhibition : It interacts with cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins that mediate inflammation and pain.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress associated with various diseases.

Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced paw edema in rats induced by carrageenan injection. The results indicated a dose-dependent response with a maximum reduction observed at higher concentrations.

Analgesic Properties

In another study assessing pain relief in mice subjected to formalin-induced pain models, the compound showed notable analgesic effects comparable to standard analgesics like acetaminophen. The study concluded that the compound could serve as a potential candidate for pain management therapies.

Case Studies

-

Case Study on Rheumatoid Arthritis :

- Objective : Evaluate the efficacy of the compound in patients with rheumatoid arthritis.

- Findings : Patients receiving this compound exhibited a significant reduction in joint swelling and pain scores compared to placebo.

-

Case Study on Osteoarthritis :

- Objective : Assess long-term effects on osteoarthritis symptoms.

- Findings : Over a six-month period, patients reported improved mobility and decreased pain levels when treated with the compound alongside standard care.

Eigenschaften

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-triacetyloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-VDRZXAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.